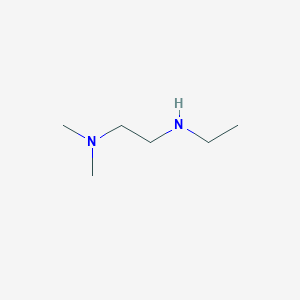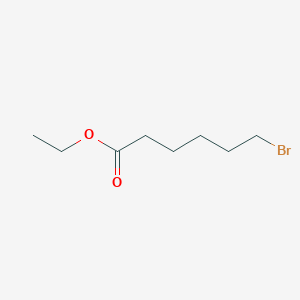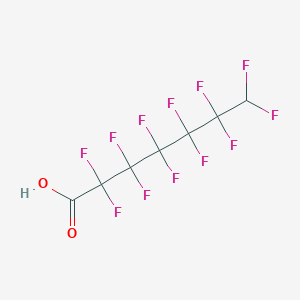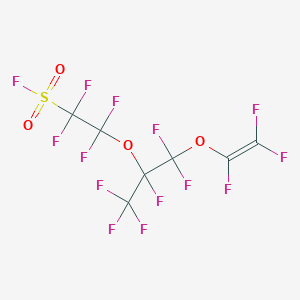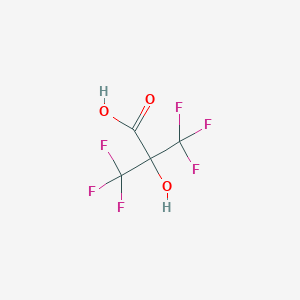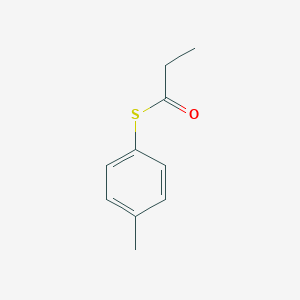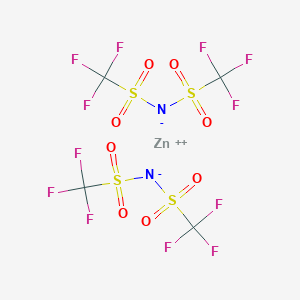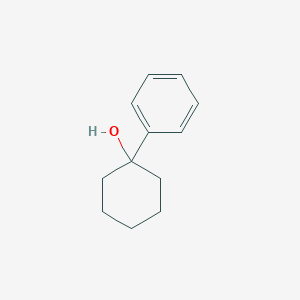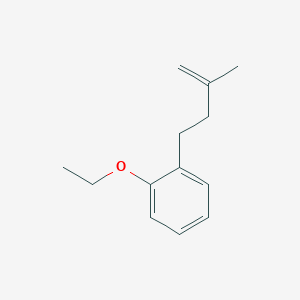
4-(2-Ethoxyphenyl)-2-methyl-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxyphenyl)-2-methyl-1-butene (abbreviated as 4-EPMB) is a synthetic chemical compound with a variety of applications in scientific research. It is a versatile molecule that can be used as a building block for organic synthesis and drug discovery, as well as a starting material for the synthesis of other compounds. 4-EPMB has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology, and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
Application in Virology
Summary of the Application
“4-(2-Ethoxyphenyl)-2-methyl-1-butene” is involved in the synthesis of neuraminidase inhibitors, which are used in the treatment of influenza . Influenza is a common viral disease that can have severe consequences, causing the death of around half a million people each year .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is known that neuraminidase inhibitors work by blocking the action of neuraminidase, an enzyme on the surface of the influenza virus that helps it to release new virus particles from infected host cells .
Results or Outcomes
The use of neuraminidase inhibitors, such as those potentially synthesized from “4-(2-Ethoxyphenyl)-2-methyl-1-butene”, has been shown to be effective against most influenza strains . These inhibitors can help to prevent the spread of the virus within the body, thereby helping to reduce the severity and duration of influenza symptoms .
Application in Medicinal Chemistry
Summary of the Application
“4-(2-Ethoxyphenyl)-2-methyl-1-butene” seems to be involved in the synthesis of hydantoin derivatives, which have been designed as potent and selective serotonin 5-HT7 receptor agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is known that these hydantoin derivatives are synthesized and then tested for their activity on the serotonin 5-HT7 receptor .
Results or Outcomes
The results or outcomes of this application were not detailed in the source. However, it is known that targeting the serotonin 5-HT7 receptor can have potential therapeutic applications in the treatment of various neurological and psychiatric disorders .
Application in Phenol Synthesis
Summary of the Application
“4-(2-Ethoxyphenyl)-2-methyl-1-butene” could potentially be involved in the synthesis of phenols . Phenols are aromatic compounds that have a wide range of applications in the chemical industry, including the production of plastics, resins, and pharmaceuticals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is known that phenols can be synthesized through several laboratory methods, such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Results or Outcomes
The results or outcomes of this application were not detailed in the source. However, it is known that the synthesis of phenols can lead to the production of various useful compounds in the chemical industry .
Application in Fluorescent Hg Synthesis
Summary of the Application
“4-(2-Ethoxyphenyl)-2-methyl-1-butene” could potentially be involved in the synthesis of a novel fluorescent Hg . Fluorescent compounds have a wide range of applications in various fields, including biochemistry, medicine, and materials science .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is known that fluorescent compounds can be synthesized through various chemical reactions .
Results or Outcomes
The results or outcomes of this application were not detailed in the source. However, it is known that the synthesis of fluorescent compounds can lead to the production of various useful materials in various fields .
Application in the Synthesis of 2-(4-Methoxyphenyl)ethanol
Summary of the Application
“4-(2-Ethoxyphenyl)-2-methyl-1-butene” could potentially be involved in the synthesis of 2-(4-Methoxyphenyl)ethanol . This compound is a type of phenethyl alcohol, which has applications in the fragrance industry due to its rose-like scent .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is known that phenethyl alcohols can be synthesized through various chemical reactions .
Results or Outcomes
The results or outcomes of this application were not detailed in the source. However, it is known that the synthesis of phenethyl alcohols can lead to the production of various useful compounds in the fragrance industry .
Application as an Additive in Plastics
Summary of the Application
“4-(2-Ethoxyphenyl)-2-methyl-1-butene” could potentially be used as an additive in plastics . Additives like Tinuvin® by BASF, which is a series of Ultraviolet Light Absorbers (UVA) and Hindered-Amine Light Stabilizers (HALS), are used to extend the lifetime of UV sensitive plastics applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is known that these additives offer weathering resistance in the plastics parts and thus, prevent any loss of mechanical properties and discoloration of surfaces .
Results or Outcomes
The results or outcomes of this application were not detailed in the source. However, it is known that when combined, UVA and HALS provide synergistic effects and offer the simplicity of formulation .
特性
IUPAC Name |
1-ethoxy-2-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-14-13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKJUKSCXOBHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641212 |
Source


|
| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenyl)-2-methyl-1-butene | |
CAS RN |
18272-87-2 |
Source


|
| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
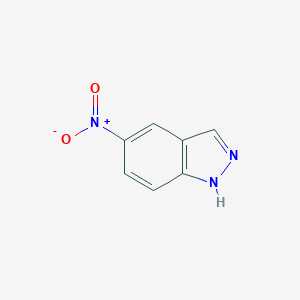
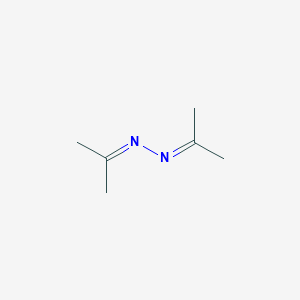
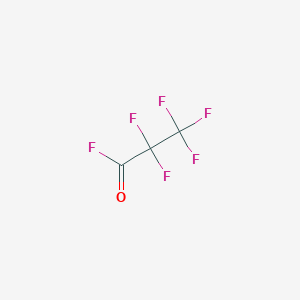
![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
